![molecular formula C17H24O3 B3023283 4'-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone CAS No. 898787-13-8](/img/structure/B3023283.png)
4'-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone
Overview
Description
4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone is a chemical compound with the molecular formula C17H24O3 . It has a molecular weight of 276.37100 .
Molecular Structure Analysis
The molecular structure of 4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone consists of a propiophenone group attached to a butyl group and a 1,3-dioxan-2-yl group . The exact spatial arrangement of these groups would require more detailed structural analysis.Physical And Chemical Properties Analysis
4’-n-Butyl-3-(1,3-dioxan-2-yl)propiophenone has a density of 1.031g/cm3 . It has a boiling point of 410ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
- The 1,3-dioxane moiety in the structure provides synthetic versatility. Chemists employ it as a building block for the construction of more complex molecules. For instance, it can be functionalized via C-C bond-forming processes .
- Industrially, 1,3-butadiene undergoes epoxidation to synthesize 3,4-epoxy-1-butene using a silver-based catalyst and air as an oxidant. This epoxide can be further converted to 1,4-butanediol or thermally rearranged to 2,5-dihydrofuran .
- Some synthetic derivatives of this compound exhibit pharmacological activity. For example, 3-styrylacrylonitrile inhibits myeloid cell leukemia sequence 1 (Mcl-1), while 5,5-diarylpentadienamide is a transient receptor potential vanilloid antagonist, potentially useful for neuropathic pain treatment .
Organic Synthesis
Epoxidation of 1,3-Butadiene
Pharmacological Interest
properties
IUPAC Name |
1-(4-butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-2-3-5-14-6-8-15(9-7-14)16(18)10-11-17-19-12-4-13-20-17/h6-9,17H,2-5,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVBSFPANYZIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645976 | |
Record name | 1-(4-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
CAS RN |
898787-13-8 | |
Record name | 1-(4-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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